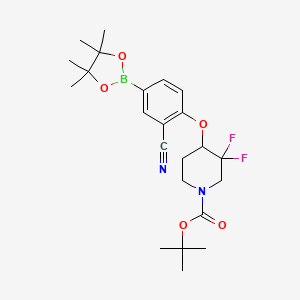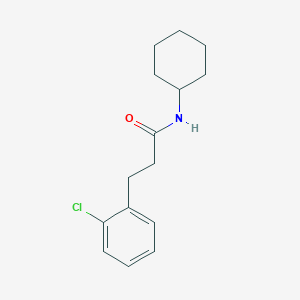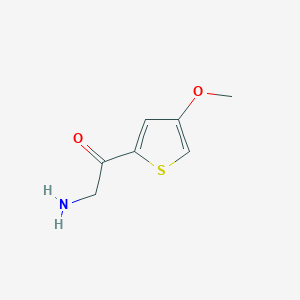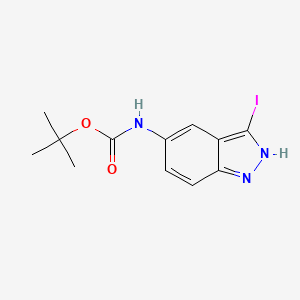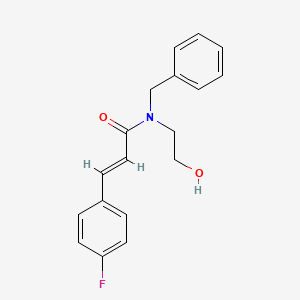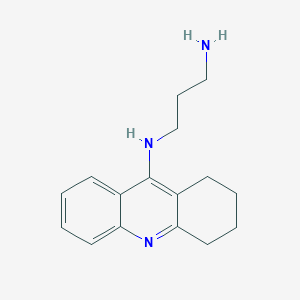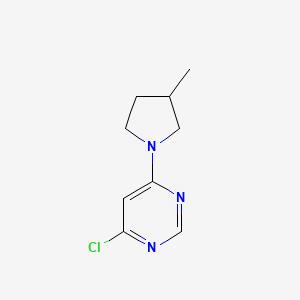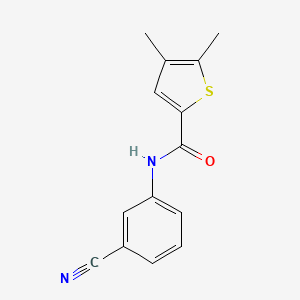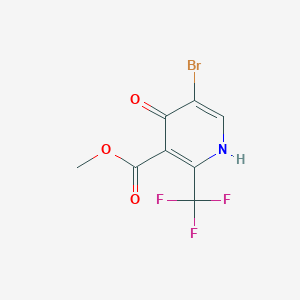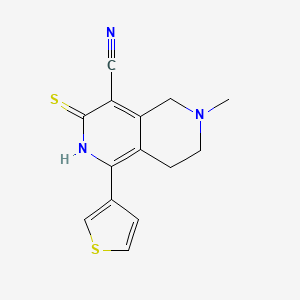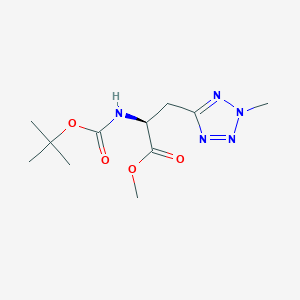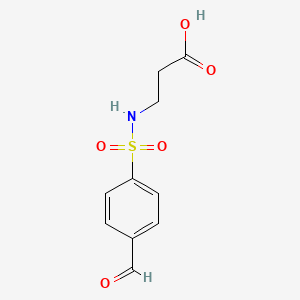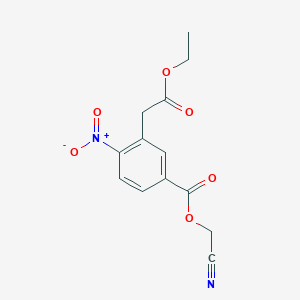![molecular formula C12H10FN5 B14908391 n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)
n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a compound belonging to the class of triazolopyrazine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as kinase inhibitors. The structure of this compound includes a triazole ring fused with a pyrazine ring, and a fluorobenzyl group attached to the nitrogen atom of the triazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Formation of the Pyrazine Ring: The pyrazine ring is often constructed through a condensation reaction between diamines and diketones.
Coupling Reaction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
科学的研究の応用
N-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases, which are implicated in cancer cell proliferation.
Biological Research: The compound is used in studies investigating cell cycle regulation and apoptosis in cancer cells.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of N-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Various derivatives have been studied for their kinase inhibitory activities and potential anticancer properties.
Uniqueness
N-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. The presence of the 4-fluorobenzyl group is particularly significant in improving its binding affinity and inhibitory activity against target kinases .
特性
分子式 |
C12H10FN5 |
|---|---|
分子量 |
243.24 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H10FN5/c13-10-3-1-9(2-4-10)7-15-11-12-17-16-8-18(12)6-5-14-11/h1-6,8H,7H2,(H,14,15) |
InChIキー |
LEZHYZVDUVEOBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC2=NC=CN3C2=NN=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


